molecular formula C10H13N3O4S B4346923 METHYL 2-[(2-HYDRAZINO-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

METHYL 2-[(2-HYDRAZINO-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B4346923
M. Wt: 271.30 g/mol
InChI Key: PXPOYNTYDFNORM-UHFFFAOYSA-N
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Description

Methyl 2-{[hydrazino(oxo)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, hydrazino group, and ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2-HYDRAZINO-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ester Group: The ester functionality is introduced via esterification reactions, often using methanol and an acid catalyst.

    Hydrazino Group Addition: The hydrazino group is added through nucleophilic substitution reactions, where hydrazine reacts with a suitable electrophilic precursor.

    Final Assembly: The final compound is assembled through condensation reactions, where the hydrazino group reacts with an oxoacetyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[hydrazino(oxo)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the hydrazino group can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-{[hydrazino(oxo)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[(2-HYDRAZINO-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The thiophene ring provides stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[hydrazino(oxo)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate: shares similarities with other thiophene derivatives and hydrazino compounds.

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene have similar ring structures but different functional groups.

    Hydrazino Compounds: Hydrazine derivatives such as phenylhydrazine and acetylhydrazine have similar hydrazino functionalities but different core structures.

Uniqueness

The uniqueness of METHYL 2-[(2-HYDRAZINO-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[(2-hydrazinyl-2-oxoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c1-4-5(2)18-9(6(4)10(16)17-3)12-7(14)8(15)13-11/h11H2,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPOYNTYDFNORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[(2-HYDRAZINO-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 2
METHYL 2-[(2-HYDRAZINO-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 3
METHYL 2-[(2-HYDRAZINO-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 4
METHYL 2-[(2-HYDRAZINO-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 5
METHYL 2-[(2-HYDRAZINO-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 6
METHYL 2-[(2-HYDRAZINO-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

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